

physicochemical properties of 6,8-Dimethylbenz[a]anthracene

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Compound of Interest

Compound Name: 6,8-Dimethylbenz[a]anthracene

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An In-depth Technical Guide on the Physicochemical Properties of 6,8-Dimethylbenz[a]anthracene

This technical guide provides a comprehensive overview of the core physicochemical properties of **6,8-Dimethylbenz[a]anthracene**, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

6,8-Dimethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) characterized as a yellow crystalline solid.^[1] It is a dimethylated derivative of benz[a]anthracene and is noted for its carcinogenic activity.^[2] The strategic placement of methyl groups on the benz[a]anthracene skeleton significantly influences its chemical reactivity and biological interactions.

Data Presentation: Summary of Physicochemical Properties

The quantitative physicochemical data for **6,8-Dimethylbenz[a]anthracene** are summarized in the table below for clear reference and comparison.

Property	Value	Reference
CAS Registry Number	317-64-6	[1]
Molecular Formula	C ₂₀ H ₁₆	[1]
Molecular Weight	256.34 g/mol	[1]
Appearance	Yellow Crystalline Solid	[1]
Melting Point	138.5 °C	[1]
Boiling Point	462.3 °C at 760 mmHg	[1]
Density	1.142 g/cm ³	[1]
Flash Point	226.6 °C	[1]
Refractive Index	1.728	[1]
LogP (Octanol/Water)	5.763	[1]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of physicochemical properties. The following section outlines representative protocols for key experiments applicable to PAHs like **6,8-Dimethylbenz[a]anthracene**.

2.1 Determination of Melting Point (Capillary Method)

- **Sample Preparation:** A small quantity of finely powdered, dry **6,8-Dimethylbenz[a]anthracene** is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or digital temperature sensor.
- **Heating:** The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

- Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

2.2 Determination of Octanol-Water Partition Coefficient (LogP)

The Shake Flask method is a conventional approach for determining the LogP value.

- System Preparation: Equal volumes of n-octanol and water (pre-saturated with each other) are added to a separatory funnel.
- Solute Addition: A known, small amount of **6,8-Dimethylbenz[a]anthracene** is dissolved in the n-octanol phase. The concentration should be low enough to not affect the properties of the solvents.
- Equilibration: The funnel is shaken vigorously for a set period (e.g., 1-2 hours) to allow the solute to partition between the two phases. Subsequently, the mixture is allowed to stand until the two phases have completely separated.
- Phase Separation & Analysis: The n-octanol and aqueous phases are carefully separated. The concentration of **6,8-Dimethylbenz[a]anthracene** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

2.3 Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is representative for the extraction and analysis of PAHs from a sample matrix.[3]

- Extraction: The sample containing **6,8-Dimethylbenz[a]anthracene** is subjected to solvent extraction. Sonication in dichloromethane is a common and effective method for this purpose.[3]

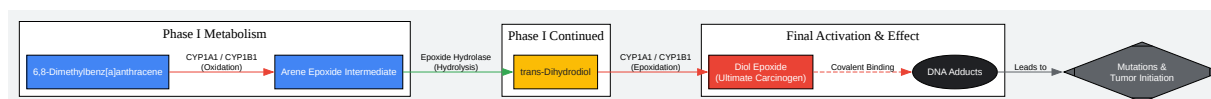
- Concentration: The resulting extract is concentrated under a gentle stream of nitrogen to a small volume.
- GC-MS Analysis: An aliquot of the concentrated extract is injected into a GC-MS system.
 - Gas Chromatography (GC): The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their boiling points and affinity for the column's stationary phase.
 - Mass Spectrometry (MS): As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, allowing for definitive identification and quantification of **6,8-Dimethylbenz[a]anthracene**.

Biological Activity and Metabolic Pathways

While **6,8-Dimethylbenz[a]anthracene** itself is a known carcinogen, its biological activity is intrinsically linked to its metabolic activation.^[2] The more extensively studied isomer, 7,12-dimethylbenz[a]anthracene (DMBA), serves as a model for understanding how these compounds exert their carcinogenic effects. This process involves enzymatic conversion into highly reactive intermediates that can form covalent adducts with DNA, leading to mutations.^[4]^[5]

Metabolic Activation Pathway

The metabolic activation of dimethylbenz[a]anthracenes is primarily mediated by cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1, and microsomal epoxide hydrolase (mEH).^[4]^[6] This multi-step process transforms the relatively inert parent PAH into a potent, DNA-reactive ultimate carcinogen.



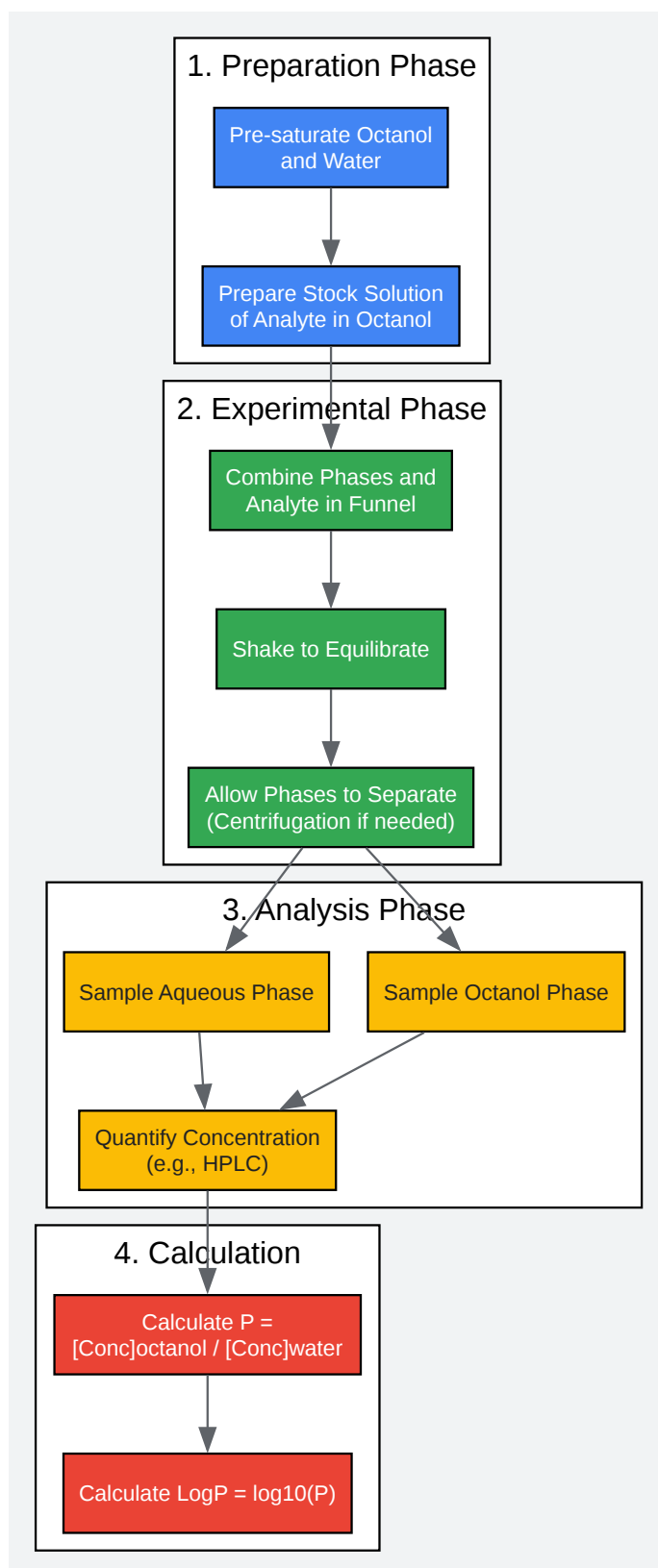
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Caption: Metabolic activation of Dimethylbenz[a]anthracene.

Mandatory Visualizations

Experimental Workflow: LogP Determination

The following diagram illustrates the logical workflow for the experimental determination of the Octanol-Water Partition Coefficient (LogP) using the shake flask method.



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Caption: Experimental workflow for LogP determination.

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